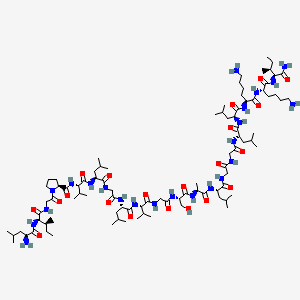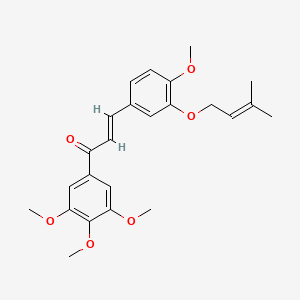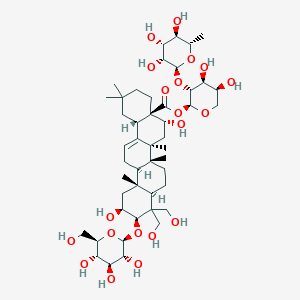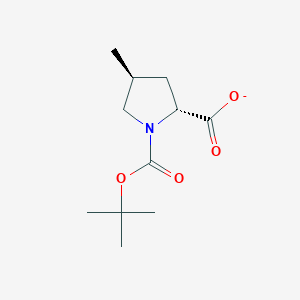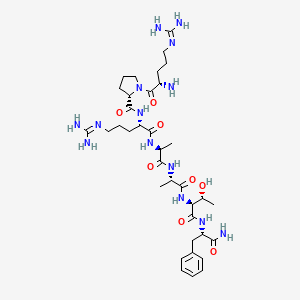
Akt substrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Akt is a critical mediator in the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which regulates cell survival, growth, proliferation, and metabolism . The substrates of Akt play essential roles in these cellular processes by undergoing phosphorylation, which alters their activity and function.
Vorbereitungsmethoden
The preparation of Akt substrates typically involves the synthesis of peptides or proteins that contain specific phosphorylation sites recognized by Akt. These substrates can be synthesized using solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions for SPPS include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation.
In industrial settings, the production of Akt substrates may involve recombinant DNA technology, where genes encoding the substrates are cloned into expression vectors and introduced into host cells such as Escherichia coli or yeast. The host cells then produce the substrates, which can be purified using chromatography techniques .
Analyse Chemischer Reaktionen
Akt substrates undergo phosphorylation reactions catalyzed by Akt. Phosphorylation is a type of substitution reaction where a phosphate group is added to a specific amino acid residue, typically serine or threonine, within the substrate . Common reagents used in these reactions include adenosine triphosphate (ATP) as the phosphate donor and magnesium ions as cofactors.
The major products formed from these reactions are phosphorylated substrates, which exhibit altered activity and function. For example, phosphorylation of the glucose transporter type 4 (GLUT4) by Akt enhances its translocation to the plasma membrane, increasing glucose uptake into cells .
Wissenschaftliche Forschungsanwendungen
Akt substrates have numerous scientific research applications across various fields:
Chemistry: In chemical research, Akt substrates are used to study phosphorylation reactions and the effects of phosphorylation on protein structure and function.
Medicine: In medical research, Akt substrates are studied for their involvement in diseases such as cancer, diabetes, and neurological disorders.
Industry: In the biotechnology industry, Akt substrates are used in the development of diagnostic assays and therapeutic agents.
Wirkmechanismus
The mechanism by which Akt substrates exert their effects involves phosphorylation by Akt. Upon activation by upstream signals, Akt translocates to the plasma membrane, where it is fully activated by phosphorylation at specific sites . Activated Akt then phosphorylates its substrates at specific serine or threonine residues, leading to changes in their activity and function.
The molecular targets of Akt substrates include various proteins involved in cell survival, growth, and metabolism. For example, phosphorylation of the pro-apoptotic protein BAD by Akt inhibits its activity, promoting cell survival . Similarly, phosphorylation of the transcription factor FOXO by Akt leads to its sequestration in the cytoplasm, preventing it from inducing the expression of pro-apoptotic genes .
Vergleich Mit ähnlichen Verbindungen
Akt substrates can be compared with substrates of other kinases, such as the serum and glucocorticoid-regulated kinase (SGK) family. Both Akt and SGK share similar substrate specificities and phosphorylate similar target proteins . Akt substrates are unique in their involvement in the PI3K signaling pathway and their regulation by specific upstream kinases such as phosphoinositide-dependent kinase-1 (PDK1) and the mammalian target of rapamycin complex 2 (mTORC2) .
Similar compounds to Akt substrates include:
SGK substrates: These substrates are phosphorylated by SGK and share similar functions with Akt substrates in regulating cell survival and metabolism.
Protein kinase A (PKA) substrates: These substrates are phosphorylated by PKA and are involved in regulating various cellular processes, including metabolism and gene expression.
Protein kinase C (PKC) substrates: These substrates are phosphorylated by PKC and play roles in cell signaling, proliferation, and differentiation.
Eigenschaften
Molekularformel |
C36H60N14O8 |
|---|---|
Molekulargewicht |
817.0 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C36H60N14O8/c1-19(29(53)45-20(2)30(54)49-27(21(3)51)33(57)48-25(28(38)52)18-22-10-5-4-6-11-22)46-31(55)24(13-8-16-44-36(41)42)47-32(56)26-14-9-17-50(26)34(58)23(37)12-7-15-43-35(39)40/h4-6,10-11,19-21,23-27,51H,7-9,12-18,37H2,1-3H3,(H2,38,52)(H,45,53)(H,46,55)(H,47,56)(H,48,57)(H,49,54)(H4,39,40,43)(H4,41,42,44)/t19-,20-,21+,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
APMXLZJEHUHHOO-WDKSWFFASA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)O |
Kanonische SMILES |
CC(C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
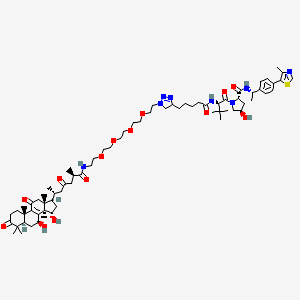

![3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
![3-amino-6-azaniumylidene-9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-5-sulfoxanthene-4-sulfonate](/img/structure/B12371995.png)
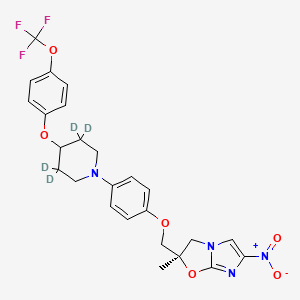
![(2S,4R)-1-[(2S)-2-[[11-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]-11-oxoundecanoyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372003.png)
![trisodium;5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-4-hydroxy-3-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12372004.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-5-(hydrazinecarbonyl)-1H-indole-2-carboxamide](/img/structure/B12372008.png)
